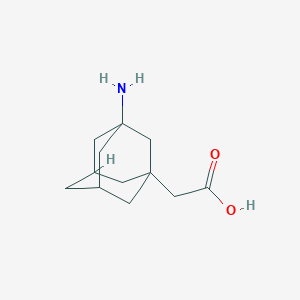

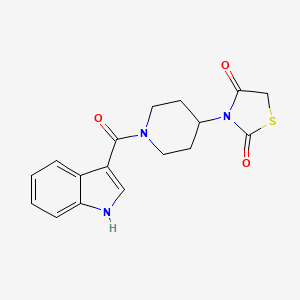

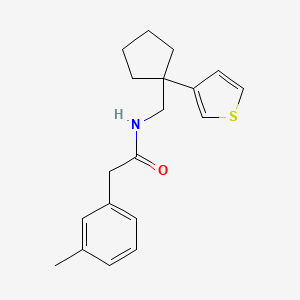

3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione”, there are studies on the synthesis of similar compounds. For instance, sulfonamide-based indole derivatives have been synthesized using 1H-indole-2-carboxylic acid as a starting material . Another study discusses the modulation of various groups in similar compounds .科学的研究の応用

Synthesis and Biological Potential

The chemical structure of interest, as part of the 1,3-thiazolidin-4-one family, is known for its significant pharmacological importance. These compounds, including thiazolidine-2,4-diones and their functionalized analogs, have been synthesized since the mid-nineteenth century. They are noted for their broad biological activities and are found in several commercial pharmaceuticals. The synthesis methodologies have evolved over time, incorporating green chemistry principles to enhance environmental sustainability. The biological potential of these compounds spans across different diseases, highlighting their importance in medicinal chemistry (Santos, Silva, & Jones Junior, 2018).

Chemical Groups and Drug Synthesis

Functional chemical groups, such as those found in 3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione, are integral in synthesizing compounds with CNS activity. Heterocycles with heteroatoms like nitrogen, sulfur, and oxygen form the largest class of organic compounds with CNS effects. This highlights the potential of compounds containing indole and thiazolidine moieties in developing novel drugs for CNS disorders (Saganuwan, 2017).

Dipeptidyl Peptidase IV Inhibitors

Among its applications, derivatives similar to the mentioned compound have been explored as dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors have a crucial role in managing type 2 diabetes mellitus by affecting the incretin molecules and insulin secretion. The research includes various chemical groups, indicating the diversity of structures contributing to this biological activity (Mendieta, Tarragó, & Giralt, 2011).

Thiazolidinediones and Cancer

Thiazolidinediones, related to the structural family of the compound , have shown promise beyond metabolic syndrome and diabetes treatment. These compounds exhibit anti-cancer effects, which do not always correlate with their PPARγ agonist activity, indicating a complex mechanism that might involve inhibition of insulin-like growth factor-1 (IGF-1) receptor signaling. This dual action—metabolic regulation and potential anti-cancer effects—underscores the therapeutic versatility of thiazolidinediones (Mughal, Kumar, & Vikram, 2015).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exert their biological activities . This interaction often involves the indole nucleus of the compound binding to the target receptor, which can result in changes in the receptor’s activity .

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, cancer, viral infections, and more .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited growth of cancer cells, decreased viral replication, and more .

特性

IUPAC Name |

3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-15-10-24-17(23)20(15)11-5-7-19(8-6-11)16(22)13-9-18-14-4-2-1-3-12(13)14/h1-4,9,11,18H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOELGKBXLFELMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

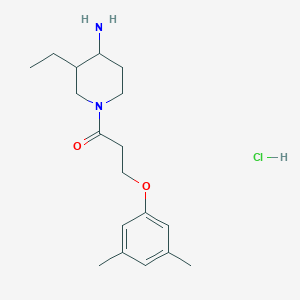

![Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B2933013.png)

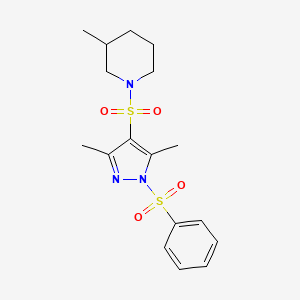

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2933017.png)

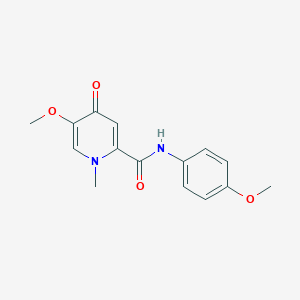

![[2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2933019.png)